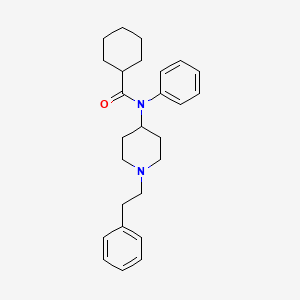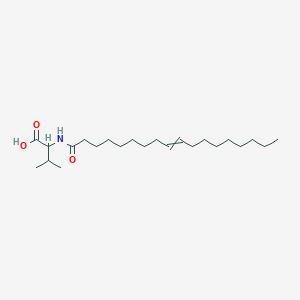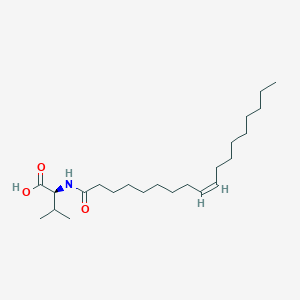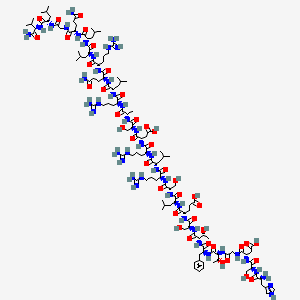![molecular formula C16H16FIN2O3 B10776037 3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane is a synthetic compound known for its diverse potential applications in scientific research. Its complex structure encompasses a fluorinated benzamide group and an iodinated methoxyphenyl group, contributing to its unique reactivity and specificity in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane typically involves multi-step organic synthesis. This usually starts with the functionalization of the benzamide and methoxyphenyl precursors. Key steps might include:
Fluorination: : Introduction of the fluorine atom into the benzamide ring via nucleophilic substitution.
Iodination: : Iodination of the hydroxy-methoxyphenyl precursor using iodine reagents under oxidative conditions.
Condensation: : Formation of the final compound through a condensation reaction between the fluorinated benzamide and the iodinated methoxyphenyl derivatives.
Reaction conditions often require specific temperatures, pressures, and catalysts to optimize yields and ensure the formation of the desired isomer (Z-configuration).
Industrial Production Methods
Industrial-scale production of this compound would likely involve similar synthetic routes, with added emphasis on process optimization for cost-effectiveness, safety, and scalability. This might include continuous flow synthesis, advanced catalytic systems, and rigorous purification processes to achieve high-purity product suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is involved in various types of reactions, such as:
Oxidation: : The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: : The nitro groups (if present) could be reduced to amines.
Substitution: : The fluorine atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2) for hydrogenation reactions.
Major Products
These reactions result in the formation of various derivatives, such as quinones, amines, and substituted aromatics, each with unique properties and applications.
Applications De Recherche Scientifique
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane has a broad spectrum of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis to create complex molecules.
Biology: : Involved in studies related to enzyme inhibition, receptor binding, and as a molecular probe.
Medicine: : Potential therapeutic agent in drug discovery for targeting specific pathways.
Industry: : Used in the manufacture of high-performance materials due to its specific binding and reactivity properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, often involving:
Hydrogen Bonding: : The hydroxyl and amino groups facilitate binding through hydrogen bonds.
Electrophilic Interaction: : The iodine and fluorine atoms can participate in electrophilic interactions with biological molecules.
Pathways Involved: : Specific pathways may include signal transduction or inhibition of metabolic enzymes, leading to altered biological responses.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated benzamides and iodinated phenyl derivatives, 3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane stands out due to its unique structural combination. Similar compounds include:
3-fluoro-N-phenylbenzamide
4-hydroxy-3-iodophenylmethanone
5-methoxybenzamide derivatives
Each of these compounds shares some structural similarities but differs in specific substitutions, leading to varying reactivities and applications.
Propriétés
Formule moléculaire |
C16H16FIN2O3 |
|---|---|
Poids moléculaire |
430.21 g/mol |
Nom IUPAC |
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane |
InChI |
InChI=1S/C15H12FIN2O3.CH4/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10;/h2-8,20H,1H3,(H,19,21);1H4/b18-8-; |
Clé InChI |
CPJUUYKDUXKHFG-NOILCQHBSA-N |
SMILES isomérique |
C.COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |
SMILES canonique |
C.COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,4R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775995.png)
![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775996.png)

![2-(4-(2-(methylsulfonyl)phenyl) piperazin-1-yl)-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B10776001.png)
![N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)


![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
![2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)
![1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10776064.png)
